molecular formula C9H7BFN3O2 B14086834 (4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid

(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid

Cat. No.: B14086834
M. Wt: 218.98 g/mol
InChI Key: YLPGVCFREQYFBJ-UHFFFAOYSA-N
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Description

(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that contains a pyridine ring substituted with a fluorine atom and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of (4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the electron-withdrawing fluorine atom, which stabilizes the intermediate species and enhances the reaction efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a pyrazine ring, which confer distinct electronic properties and reactivity. These features make it particularly useful in the synthesis of complex organic molecules and biologically active compounds .

Properties

Molecular Formula

C9H7BFN3O2

Molecular Weight

218.98 g/mol

IUPAC Name

(4-fluoro-6-pyrazin-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H7BFN3O2/c11-7-3-8(9-5-12-1-2-13-9)14-4-6(7)10(15)16/h1-5,15-16H

InChI Key

YLPGVCFREQYFBJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)C2=NC=CN=C2)(O)O

Origin of Product

United States

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